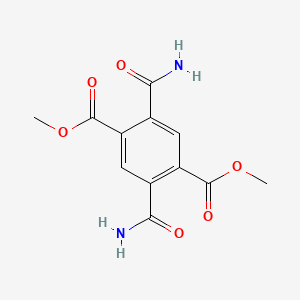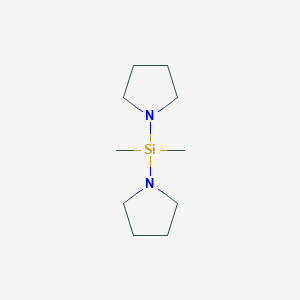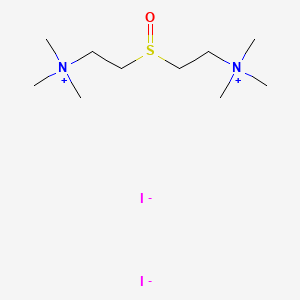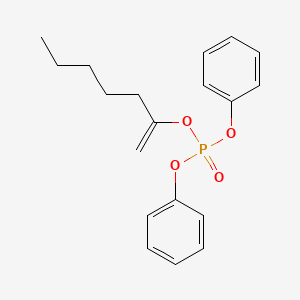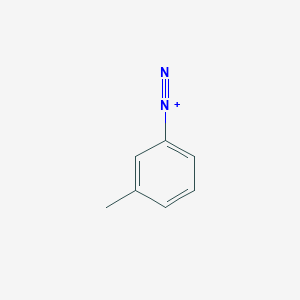![molecular formula C16H28S B14506280 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane CAS No. 63625-27-4](/img/structure/B14506280.png)
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane is an organic compound with the molecular formula C16H28S . This compound features a unique structure characterized by a butenynyl group attached to a sulfanyl group, which is further connected to a dimethyldecane chain . The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane typically involves the reaction of a butenynyl halide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the halide, resulting in the formation of the sulfanyl linkage . Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The butenynyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The butenynyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldodecane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyloctane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethylhexane
Uniqueness
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane stands out due to its specific combination of a butenynyl group and a dimethyldecane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63625-27-4 |
|---|---|
Molecular Formula |
C16H28S |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
1-but-1-en-3-ynylsulfanyl-9,9-dimethyldecane |
InChI |
InChI=1S/C16H28S/c1-5-6-14-17-15-12-10-8-7-9-11-13-16(2,3)4/h1,6,14H,7-13,15H2,2-4H3 |
InChI Key |
BJXIFCIMIJTFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCSC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
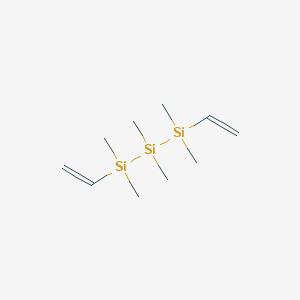
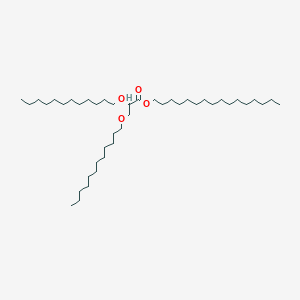
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
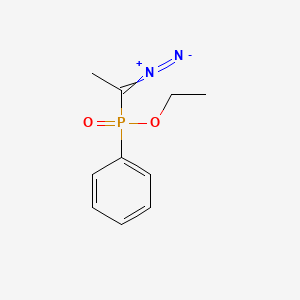
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

